3-cyclohexyl-2,2-dimethylpropanoic acid
Overview
Description
3-Cyclohexyl-2,2-dimethylpropanoic acid is an organic compound with the molecular formula C11H20O2. It is characterized by a cyclohexyl group attached to a propanoic acid backbone, with two methyl groups at the second carbon position. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-2,2-dimethylpropanoic acid typically involves the alkylation of cyclohexyl derivatives with appropriate reagents. One common method is the reaction of cyclohexylmagnesium bromide with 2,2-dimethylpropanoic acid chloride under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar alkylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The product is then purified using techniques like distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of cyclohexyl ketones or carboxylic acids.
Reduction: Formation of cyclohexyl alcohols.
Substitution: Formation of cyclohexyl derivatives with various functional groups.
Scientific Research Applications
3-Cyclohexyl-2,2-dimethylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropanoic acid: Lacks the cyclohexyl group, resulting in different chemical and physical properties.
Cyclohexylacetic acid: Similar structure but with a different arrangement of the cyclohexyl group.
Dimethylolpropionic acid: Contains hydroxyl groups instead of methyl groups, leading to different reactivity and applications.
Uniqueness
3-Cyclohexyl-2,2-dimethylpropanoic acid is unique due to the presence of both the cyclohexyl group and the dimethyl-substituted propanoic acid backbone. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
3-cyclohexyl-2,2-dimethylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-11(2,10(12)13)8-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOAMBNKYPKWBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCCC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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